molecular formula C24H23N3O3S2 B2797807 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-81-5

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2797807
CAS No.: 905676-81-5
M. Wt: 465.59
InChI Key: KEFJAVAZPFBONF-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a benzyl(methyl)sulfamoyl group and a 5,7-dimethyl-1,3-benzothiazol-2-yl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and benzothiazole compounds.

    N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Lacks the sulfamoyl group but retains the benzothiazole and benzamide moieties.

    4-[benzyl(methyl)sulfamoyl]benzamide: Lacks the benzothiazole group but retains the sulfamoyl and benzamide moieties.

Uniqueness

The unique combination of the benzyl(methyl)sulfamoyl group and the 5,7-dimethyl-1,3-benzothiazol-2-yl group in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-13-17(2)22-21(14-16)25-24(31-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJAVAZPFBONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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